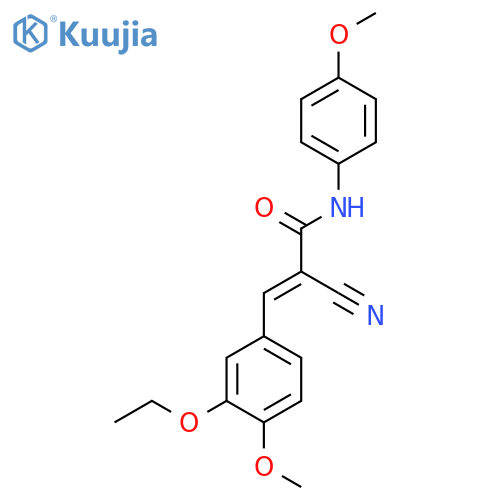Cas no 329726-53-6 ((E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide)

329726-53-6 structure
商品名:(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide
- Z44379025
- EN300-18155973
- (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- AKOS001020296
- 329726-53-6
- 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
-
- インチ: 1S/C20H20N2O4/c1-4-26-19-12-14(5-10-18(19)25-3)11-15(13-21)20(23)22-16-6-8-17(24-2)9-7-16/h5-12H,4H2,1-3H3,(H,22,23)/b15-11+
- InChIKey: HNGWYTBBQXDXFQ-RVDMUPIBSA-N
- ほほえんだ: O(CC)C1C(=CC=C(/C=C(\C#N)/C(NC2C=CC(=CC=2)OC)=O)C=1)OC
計算された属性
- せいみつぶんしりょう: 352.14230712g/mol
- どういたいしつりょう: 352.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 80.6Ų
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18155973-0.05g |
329726-53-6 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
329726-53-6 ((E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
